molecular formula C22H33N3O4S B11158600 N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11158600
M. Wt: 435.6 g/mol
InChI Key: VGIQLEDYAWJERS-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with the molecular formula C22H33N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biology, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and anti-microbial properties .

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering .

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Uniqueness: N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the cyclopentyl and pyrrolidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

IUPAC Name

N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H33N3O4S/c1-3-13-24(14-4-2)30(28,29)20-11-9-19(10-12-20)25-16-17(15-21(25)26)22(27)23-18-7-5-6-8-18/h9-12,17-18H,3-8,13-16H2,1-2H3,(H,23,27)

InChI Key

VGIQLEDYAWJERS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC3

Origin of Product

United States

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